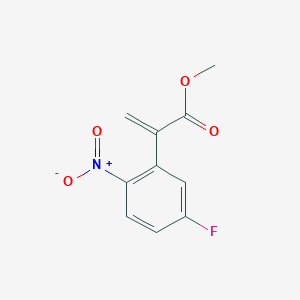

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is characterized by the presence of a fluoro and nitro group on the phenyl ring, which is attached to an acrylate moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing Methyl 2-(5-fluoro-2-nitrophenyl)acrylate involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate in good yield . Another method involves the activation of 2-bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride. Substitution reactions often use nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized acrylates.

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

The synthesis of methyl 2-(5-fluoro-2-nitrophenyl)acrylate typically involves the nitration of methyl 2-fluorophenylacetate, followed by the addition of an acrylate double bond through aldol condensation. This compound acts as a Michael acceptor in various reactions, making it valuable in forming covalent bonds with nucleophiles.

Synthesis Pathway

- Nitration : Methyl 2-fluorophenylacetate is nitrated using sodium nitrate in sulfuric acid.

- Aldol Condensation : The resulting product undergoes aldol condensation with formaldehyde.

- Final Product Formation : The final product is purified through standard techniques such as recrystallization.

Medicinal Chemistry

This compound has potential applications as a precursor in drug development. Its unique structure allows for interactions with biological targets, such as enzymes and receptors, which can lead to alterations in cellular pathways.

Case Study : A study published in MDPI highlighted the compound's ability to form covalent bonds with proteins, enhancing its potential as a cytotoxic agent in cancer therapy . The study demonstrated that the release rate of cytotoxic agents could be modulated by the electronic properties of the acrylate, indicating a promising avenue for targeted drug delivery.

Organic Synthesis

The compound serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals. It can participate in Michael addition reactions, which are crucial for building complex molecular architectures.

Data Table: Key Reactions Involving this compound

Agrochemical Development

The compound's structure allows for modifications that can lead to the development of new agrochemicals with improved efficacy against pests and diseases.

Mecanismo De Acción

The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro and nitro groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The acrylate moiety can undergo polymerization reactions, making it useful in material science applications.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of the fluoro and nitro groups with the acrylate moiety makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships.

This compound is synthesized through a series of reactions involving nitration and subsequent modifications. The compound features a nitrophenyl moiety which is crucial for its biological activity. The synthesis typically involves the nitration of methyl 2-fluorophenylacetate followed by aldol condensation to introduce the acrylate double bond .

Overview of Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has been tested on the MCF7 human breast cancer cell line, where it exhibited varying levels of cytotoxicity compared to natural products like aspernomine.

IC50 Values

The effectiveness of this compound can be quantified by its IC50 values, which represent the concentration required to inhibit cell viability by 50%. In one study, several derivatives were tested, revealing that while this compound had lower cytotoxicity than aspernomine, certain structural modifications led to enhanced activity. For example, a derivative with an enone fragment showed significantly improved IC50 values against multiple cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | >300 |

| Derivative with enone fragment | MCF7 | <100 |

| Aspernomine | MCF7 | <50 |

The mechanism underlying the cytotoxic effects of this compound is primarily attributed to its ability as a Michael acceptor. This allows it to irreversibly alkylate cysteine residues in proteins, leading to enzyme inhibition and potential apoptosis in cancer cells. Such mechanisms are common among compounds with similar structures .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Studies indicate that derivatives of this compound exhibit stronger antibacterial effects against Gram-positive bacteria compared to Gram-negative strains. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) that were significantly lower than those for traditional antibiotics .

Comparative Antibacterial Efficacy

| Compound | Bacteria Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 15.63 |

| Harmine derivative | S. aureus | 13.67 |

| Traditional antibiotic (control) | S. aureus | 31.25 |

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

- Cytotoxicity in Cancer Research : A study focused on the compound's effectiveness against breast cancer cells revealed that structural modifications could enhance its anticancer properties significantly .

- Antibacterial Properties : Another investigation into its antibacterial effects demonstrated promising results against resistant strains like MRSA, indicating potential for development into new antibiotic therapies .

Propiedades

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGYMKJIHQMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.